3-Chloro-3-methylbutan-2-ol
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Overview
Description
3-Chloro-3-methylbutan-2-ol is an organic compound with the molecular formula C₅H₁₁ClO. It is a type of alcohol where the hydroxyl group (-OH) is attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutan-2-ol can be synthesized through several methods. One common method involves the addition of hydrochloric acid (HCl) to 3-methylbut-1-ene, followed by a reaction with dilute sodium hydroxide (NaOH). Another method is the hydroboration-oxidation reaction, which involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted alcohols or other organic compounds .
Scientific Research Applications
3-Chloro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals and as a reagent in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methylbutan-2-ol involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the chlorine atom is typically replaced by a nucleophile, leading to the formation of new compounds. The specific mechanism depends on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: Similar in structure but lacks the chlorine atom.
2-Chloro-2-methylbutane: Similar but lacks the hydroxyl group.
2-Methyl-2-butanol: Another similar compound with a different arrangement of functional groups
Uniqueness
3-Chloro-3-methylbutan-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Properties
IUPAC Name |
3-chloro-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(7)5(2,3)6/h4,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNYTXBSVIPUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615233 |
Source
|
Record name | 3-Chloro-3-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-60-3 |
Source
|
Record name | 3-Chloro-3-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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